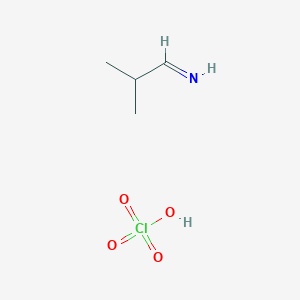

2-Methylpropan-1-imine;perchloric acid

Description

Properties

CAS No. |

61355-21-3 |

|---|---|

Molecular Formula |

C4H10ClNO4 |

Molecular Weight |

171.58 g/mol |

IUPAC Name |

2-methylpropan-1-imine;perchloric acid |

InChI |

InChI=1S/C4H9N.ClHO4/c1-4(2)3-5;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5) |

InChI Key |

YHFMMUDKTHIESR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=N.OCl(=O)(=O)=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 2 Methylpropan 1 Imine;perchloric Acid Precursors and Iminium Intermediates

Detailed Mechanism of Imine Formation under Acidic Conditions

The synthesis of imines from aldehydes or ketones and primary amines under acidic conditions is a reversible process. libretexts.org The reaction mechanism is comprehensively described by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway. masterorganicchemistry.com

The PADPED mnemonic outlines the six fundamental steps involved in acid-catalyzed imine formation. masterorganicchemistry.commasterorganicchemistry.com This sequence ensures the activation of the carbonyl group and the efficient removal of a water molecule.

Protonation (P): The process initiates with the protonation of the carbonyl oxygen of 2-methylpropanal by perchloric acid. youtube.com This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. quora.comyoutube.com

Addition (A): The lone pair of electrons on the nitrogen atom of the primary amine (isobutylamine) attacks the now highly electrophilic carbonyl carbon. youtube.com This nucleophilic addition results in the formation of a tetrahedral intermediate.

Deprotonation (D): A base, which can be another molecule of the amine or the conjugate base of the acid, removes a proton from the positively charged nitrogen atom. This step yields a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orgyoutube.com

Protonation (P): The oxygen atom of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group, a poor leaving group, into a water molecule, which is an excellent leaving group. libretexts.orgyoutube.com

Elimination (E): The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond. libretexts.org This step generates a positively charged species known as an iminium cation. chemistrysteps.com

Deprotonation (D): In the final step, a base removes the proton from the nitrogen atom of the iminium ion. This neutralizes the charge, yielding the final 2-Methylpropan-1-imine product and regenerating the acid catalyst. youtube.comyoutube.com

The following table summarizes the sequential steps of the PADPED pathway for the formation of 2-Methylpropan-1-imine.

| Step | Mnemonic | Description | Reactant(s) | Intermediate/Product |

| 1 | P rotonation | The carbonyl oxygen of 2-methylpropanal is protonated by HClO₄. | 2-Methylpropanal, H⁺ | Protonated 2-methylpropanal |

| 2 | A ddition | Nucleophilic attack by isobutylamine (B53898) on the activated carbonyl carbon. | Protonated 2-methylpropanal, Isobutylamine | Oxonium ion intermediate |

| 3 | D eprotonation | A proton is removed from the nitrogen atom. | Oxonium ion intermediate | Carbinolamine |

| 4 | P rotonation | The hydroxyl group of the carbinolamine is protonated. | Carbinolamine, H⁺ | Protonated Carbinolamine |

| 5 | E limination | A water molecule is eliminated, forming a C=N double bond. | Protonated Carbinolamine | Iminium cation |

| 6 | D eprotonation | A proton is removed from the nitrogen to form the neutral imine. | Iminium cation | 2-Methylpropan-1-imine |

The iminium cation is a pivotal, albeit transient, species in this reaction sequence. Its structure and inherent reactivity dictate the course of the reaction and open avenues for further chemical transformations.

Structural Characteristics: Iminium cations possess an alkene-like geometry, where the central C=N unit and its four substituents are nearly coplanar. wikipedia.org The carbon-nitrogen double bond is typically shorter than a corresponding C-N single bond, with reported lengths around 129 picometers. wikipedia.org For characterization purposes, iminium ions are often isolated as salts with non-nucleophilic anions, such as perchlorate (B79767), which tend to form stable, crystalline solids. chempedia.info

Reactivity: The positive charge on the iminium ion renders the iminium carbon highly electrophilic. chemistrysteps.com This makes it a target for a wide range of nucleophiles. Key reactions of iminium ions include:

Hydrolysis: Iminium salts readily hydrolyze in the presence of water, reverting to the corresponding carbonyl compound and amine. wikipedia.org This highlights the reversible nature of imine formation.

Reduction: They can be reduced to amines using hydride reagents like sodium cyanoborohydride. wikipedia.org This reaction is the final step in reductive amination protocols.

Nucleophilic Addition: Iminium ions react with various carbon-based nucleophiles, such as Grignard reagents and enolates, to form new carbon-carbon bonds. wikipedia.org

Cyclization Reactions: As powerful electrophiles, they are frequently employed as intermediates in cascade reactions to construct complex cyclic molecules. nih.govnih.gov

Mechanistic Insights into Perchloric Acid-Mediated Catalysis

Perchloric acid (HClO₄) serves as a potent catalyst, accelerating two critical stages of the imine formation process: the initial activation of the carbonyl electrophile and the final dehydration step.

A carbonyl carbon is inherently electrophilic due to the polarity of the C=O bond. libretexts.org However, for nucleophilic attack by a relatively weak nucleophile like a primary amine, this electrophilicity often requires enhancement. Acid catalysis achieves this through protonation of the carbonyl oxygen. quora.comlibretexts.org

When perchloric acid protonates the carbonyl oxygen of 2-methylpropanal, a positive charge develops on the oxygen atom. This positive charge is delocalized via resonance onto the carbonyl carbon, drastically increasing its partial positive charge and, consequently, its electrophilicity. quora.comyoutube.com This activation lowers the energy barrier for the nucleophilic addition step. youtube.com

The table below, based on computational studies, illustrates the significant increase in the partial positive charge on a carbonyl carbon upon protonation, thereby enhancing its electrophilic character. youtube.com

| Compound | Carbonyl Carbon Partial Charge (Unprotonated) | Carbonyl Carbon Partial Charge (Protonated) |

| Acetaldehyde | +0.339 | +0.404 |

| Propanal | +0.372 | +0.449 |

| Acetone | +0.435 | +0.526 |

Data reflects a substantial increase in the electrophilicity of the carbonyl carbon post-protonation.

The elimination of water from the carbinolamine intermediate is often the rate-determining step of imine formation and is heavily dependent on acid catalysis. masterorganicchemistry.com The hydroxyl group (-OH) of the carbinolamine is a poor leaving group. Perchloric acid facilitates this step by protonating the hydroxyl group, converting it into a protonated hydroxyl group (-OH₂⁺). libretexts.orgyoutube.com This species is an excellent leaving group, readily departing as a neutral water molecule. The departure is assisted by the formation of the stable C=N double bond of the iminium ion, driven by the lone pair of electrons on the adjacent nitrogen atom. libretexts.org Studies have confirmed that strong acids like perchloric acid are highly effective catalysts for such condensation reactions, leading to high yields of imines. umcs.plresearchgate.net

Intramolecular Processes Leading to Cyclic Iminium Species

When the primary amine and carbonyl functionalities reside within the same molecule, an intramolecular reaction can occur, following the same fundamental mechanistic principles to yield a cyclic imine. masterorganicchemistry.comyoutube.com The process begins with an intramolecular nucleophilic attack of the amine on the acid-activated carbonyl group, proceeding through a cyclic carbinolamine intermediate. Subsequent elimination of water generates a cyclic iminium species.

These cyclic iminium ions are highly valuable intermediates in synthetic organic chemistry for the construction of nitrogen-containing heterocycles. nih.gov They can act as electrophiles in a variety of intramolecular cyclization reactions where a suitably positioned internal nucleophile attacks the iminium carbon. This strategy has been successfully employed in the stereoselective synthesis of complex alkaloid frameworks, including indolizidines and quinolizidines, and other heterocyclic systems like tetrahydropyridines. nih.govacs.orgosti.gov The cyclization can be part of a cascade sequence, where the initial formation of the cyclic iminium ion triggers subsequent bond-forming events to rapidly build molecular complexity. nih.gov

| Precursor Type | Intermediate | Product Class | Reference(s) |

| Amino-aldehyde/ketone | Cyclic Iminium Ion | Cyclic Imines | masterorganicchemistry.com, youtube.com |

| Amino allylsilane + Aldehyde | Bicyclic Iminium Ion | Quinolizidines, Indolizidines | nih.gov |

| Vinylsilane-containing imine | Cyclic Iminium Ion | Tetrahydropyridines | acs.org |

| Malonate-containing iminium salt | Bicyclic Iminium Ion | Azabicyclic systems | osti.gov |

Stereochemical Control in the Synthesis and Reactions of 2 Methylpropan 1 Imine;perchloric Acid Derivatives

Stereoselective Synthesis of 2-Methylpropan-1-imine and Chiral Derivatives

The creation of specific stereoisomers of 2-methylpropan-1-imine derivatives hinges on methods that can differentiate between the two faces of the prochiral imine double bond. Both diastereoselective and enantioselective strategies have been developed, often employing external chiral influences to guide the reaction pathway.

Diastereoselective and enantioselective syntheses are fundamental to producing single, desired stereoisomers of chiral amines from imine precursors. Nucleophilic addition to the carbon-nitrogen double bond is a primary strategy for creating new stereocenters. rsc.orgwiley-vch.de

Diastereoselective Synthesis: In diastereoselective approaches, a pre-existing chiral center in the molecule influences the formation of a new stereocenter. For derivatives of 2-methylpropan-1-imine, this can be achieved by attaching a chiral group to the nitrogen atom. For example, the reaction of 2-methylpropan-1-imine with a chiral nucleophile or the use of a chiral amino alcohol to form the imine can control the direction of a subsequent nucleophilic attack. acs.org The addition of organometallic reagents to imines derived from chiral amino alcohols can proceed with high diastereoselectivity, often rationalized by the formation of a chelated intermediate that blocks one face of the imine. acs.org

Enantioselective Synthesis: Enantioselective methods create a chiral product from an achiral starting material using a chiral catalyst or reagent. One of the most powerful methods is the catalytic asymmetric hydrogenation of the C=N bond. acs.org Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, complexed with chiral ligands, have shown exceptional efficiency in reducing imines to amines with high enantiomeric excess (ee). acs.org Another significant approach is the enantioselective nucleophilic addition of various reagents (e.g., organozincs, alkynes) to the imine, catalyzed by a chiral Lewis acid or organocatalyst. nih.gov

Below is a table summarizing representative enantioselective methods applicable to the synthesis of chiral amines from imine precursors.

| Method | Catalyst/Reagent | Typical Substrate | Typical ee (%) |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral P,N-Ligand | N-aryl ketimines | >95 |

| Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | N-aryl ketimines | >90 rsc.orgrsc.org |

| Nucleophilic Addition | Pd-complex / Chiral Ligand | N-tosyl imines | >98 nih.gov |

| Reductive Amination | Engineered Imine Reductase (IRED) | Ketones + Amine | >99 researchgate.net |

This table presents generalized data from the literature on imine chemistry to illustrate the potential of these methods for substrates like 2-methylpropan-1-imine.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For imine chemistry, tert-butanesulfinamide (the Ellman auxiliary) is a highly effective chiral auxiliary. harvard.edu Condensation of 2-methylpropanal with (R)- or (S)-tert-butanesulfinamide would yield the corresponding N-sulfinyl-2-methylpropan-1-imine. The sulfinyl group directs nucleophilic addition to the imine carbon, allowing for the predictable synthesis of either enantiomer of the resulting amine with high diastereoselectivity. wikipedia.orgharvard.edu The stereochemical outcome is often rationalized by a six-membered ring transition state involving chelation of the organometallic reagent to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. chemistryviews.org In the context of imine chemistry, chiral Brønsted acids, such as BINOL-derived phosphoric acids, are highly effective. rsc.orgrsc.org These catalysts activate the imine by protonating the nitrogen, forming a chiral ion pair with the conjugate base of the acid. This organized transition state effectively shields one face of the iminium ion, directing the nucleophilic attack of a hydride source (in transfer hydrogenation) or another nucleophile to the exposed face, resulting in high enantioselectivity. rsc.orgrsc.org Similarly, chiral amines like proline and its derivatives can catalyze reactions by forming chiral iminium ions or enamines as intermediates, which then undergo stereoselective reactions. nobelprize.orgmdpi.com

Mechanistic Underpinnings of Stereocontrol

The stereochemical outcome of reactions involving 2-methylpropan-1-imine derivatives is dictated by subtle energetic differences in reaction pathways and transition states. Key factors include the geometric isomerism of the imine and the influence of non-covalent interactions.

Unlike ketones, imines can exist as geometric isomers (E and Z) due to restricted rotation around the C=N double bond. dicp.ac.cnpearson.com The stereochemistry of the imine substrate can be a critical factor in determining the stereochemistry of the final product. nih.gov For 2-methylpropan-1-imine, these isomers would differ in the relative orientation of the isobutyl group and the substituent on the nitrogen atom.

The E-isomer is generally more stable than the Z-isomer due to reduced steric hindrance. dicp.ac.cn However, the energy barrier for E/Z isomerization can sometimes be comparable to the activation energy of the subsequent reaction. nih.govresearchgate.net In such cases, the reaction may proceed through the more reactive, albeit less stable, Z-isomer via the Curtin-Hammett principle. Computational and experimental studies have shown that the stereochemical outcome of reactions like the Staudinger cycloaddition is directly linked to the E/Z ratio of the starting imine and the relative reaction rates of each isomer. nih.govresearchgate.net Control over the imine geometry, which can sometimes be influenced by reaction conditions like temperature or the presence of a catalyst, is therefore a potential tool for controlling stereoselectivity. nih.gov

| Isomer | Relative Stability | Kinetic Reactivity | Stereochemical Implication |

| (E)-Imine | Generally more stable | Often less reactive | Reaction may lead to one diastereomer |

| (Z)-Imine | Generally less stable | Can be more reactive | Reaction may lead to the opposite diastereomer |

This table illustrates the general principles governing the influence of E/Z isomers on reaction outcomes.

Non-covalent interactions, particularly hydrogen bonding, are crucial for achieving high levels of stereocontrol in many asymmetric reactions involving imines. rsc.org In organocatalyzed reactions, for instance, a chiral phosphoric acid catalyst can form a specific hydrogen-bonding network with the imine substrate. acs.org This interaction not only activates the imine towards nucleophilic attack but also rigidly holds it in a specific conformation within the chiral pocket of the catalyst, exposing only one of its two faces to the incoming nucleophile. acs.org

Conformational analysis, supported by computational studies, is essential for understanding these interactions. By modeling the transition states, it is possible to identify the lowest energy pathway and thus predict the major stereoisomer formed. beilstein-journals.org For example, in additions to N-sulfinyl imines, the most stable conformation of the imine is believed to involve an intramolecular hydrogen bond between the sulfinyl oxygen and a hydrogen on the imine substituent. This pre-organization influences which face the nucleophile will attack. beilstein-journals.org Similarly, in bifunctional catalysts that contain both a Lewis basic site (e.g., an amine) and a hydrogen-bond donor (e.g., a thiourea (B124793) or amide group), these groups work in concert to bind and orient both the imine and the nucleophile, leading to a highly ordered and stereoselective transition state. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies in Iminium Perchlorate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. In the case of the N-isobutylidinium cation (the cationic component of 2-methylpropan-1-imine;perchloric acid), the ¹H NMR spectrum would be expected to show characteristic signals for the iminium proton, the methine proton, and the methyl protons of the isobutyl group.

The iminium proton (=N-H) is typically observed as a broad singlet at a downfield chemical shift, often in the range of 9-10 ppm, due to the deshielding effect of the adjacent positively charged nitrogen atom. The proton on the imine carbon (CH=N) would also be significantly deshielded, appearing as a doublet in a region further downfield than typical vinylic protons. The methine proton (-CH-) of the isobutyl group would appear as a multiplet, split by the adjacent methyl and imine protons. The diastereotopic methyl protons (-CH(CH₃)₂) would likely appear as a doublet.

Table 1: Hypothetical ¹H NMR Data for 2-Methylpropan-1-iminium Cation

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =N-H | 9.5 | br s | - |

| CH=N | 8.2 | d | 7.0 |

| -CH- | 3.5 | m | - |

| -CH(CH₃)₂ | 1.2 | d | 6.8 |

Note: This data is illustrative and based on typical values for similar iminium compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon nucleus is indicative of its hybridization and electronic environment. In the N-isobutylidinium cation, the imine carbon (C=N) would be the most downfield signal, typically appearing in the range of 160-170 ppm. This significant downfield shift is a direct consequence of the carbon's sp² hybridization and the strong deshielding effect of the adjacent positively charged nitrogen, highlighting the electrophilic nature of this carbon atom. The other carbon atoms of the isobutyl group would appear at more upfield positions, consistent with sp³ hybridized carbons.

Table 2: Estimated ¹³C NMR Chemical Shifts for 2-Methylpropan-1-iminium Cation

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N | 165 |

| -CH- | 35 |

| -CH(CH₃)₂ | 19 |

Note: These values are estimations based on analogous structures.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the stereochemistry and spatial relationships between atoms in a molecule. thieme-connect.com A NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. libretexts.org

For acyclic iminium salts, which can exist as E/Z isomers, NOESY can be used to definitively assign the geometry around the C=N double bond. For instance, in the Z-isomer of an N-alkylidinium salt, a NOESY correlation would be expected between the iminium proton and the protons on the α-carbon of the N-alkyl group. Conversely, in the E-isomer, a correlation would be observed between the iminium proton and the proton on the imine carbon. These through-space interactions provide unambiguous evidence for the relative orientation of substituents around the C=N bond. thieme-connect.com

Infrared (IR) Spectroscopy for Functional Group Identification and In Situ Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most characteristic vibrational mode for imines and iminium salts in an IR spectrum is the C=N stretching frequency. For neutral imines, this absorption band typically appears in the region of 1630-1690 cm⁻¹. researchgate.net In the case of iminium salts, such as 2-methylpropan-1-imine;perchloric acid, the C=N bond is strengthened by the positive charge on the nitrogen atom. This results in a shift of the C=N stretching frequency to a higher wavenumber, generally in the range of 1680-1720 cm⁻¹. The IR spectrum would also display characteristic bands for the perchlorate (B79767) anion (ClO₄⁻), which typically shows a strong, broad absorption near 1100 cm⁻¹ and a medium absorption near 620 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for 2-Methylpropan-1-imine;perchloric acid

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=N Stretch (Iminium) | 1680 - 1720 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| ClO₄⁻ Stretch | ~1100 | Strong, Broad |

| ClO₄⁻ Bend | ~620 | Medium |

In situ, or real-time, Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of chemical reactions. researchgate.netresearchgate.net The formation of 2-methylpropan-1-imine from isobutyraldehyde (B47883) and an amine can be continuously monitored by observing the changes in the IR spectrum over time. mt.com

As the reaction proceeds, the characteristic C=O stretching band of the starting aldehyde (typically around 1720-1740 cm⁻¹) will decrease in intensity. Simultaneously, a new band corresponding to the C=N stretching frequency of the iminium product will appear and grow in intensity. longdom.org By plotting the absorbance of these characteristic peaks against time, a reaction profile can be generated, providing valuable kinetic information and allowing for the determination of the reaction endpoint without the need for offline sampling and analysis. mt.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of iminium salts, providing precise information on molecular weight and structural features through fragmentation analysis. For a compound such as 2-methylpropan-1-iminium perchlorate, mass spectrometry confirms the mass of the organic cation and can shed light on its stability and decomposition pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 2-methylpropan-1-iminium perchlorate by providing the exact mass of the iminium cation, C₄H₁₀N⁺. This capability allows for the determination of its elemental composition with high accuracy, distinguishing it from other ions with the same nominal mass. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact iminium cation to be transferred into the gas phase for analysis.

In a typical HRMS experiment, a solution of the iminium perchlorate salt is introduced into the mass spectrometer. In the positive ion mode, the spectrum would be dominated by the peak corresponding to the 2-methylpropan-1-iminium cation. The high resolving power of the instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places.

Table 1: Representative HRMS Data for the 2-Methylpropan-1-iminium Cation

| Parameter | Expected Value |

| Formula | C₄H₁₀N⁺ |

| Calculated Monoisotopic Mass | 72.0808 u |

| Observed m/z | 72.0811 |

| Mass Accuracy (ppm) | 4.2 |

| Ionization Mode | ESI+ |

The fragmentation pattern of the iminium cation can also be studied using tandem mass spectrometry (MS/MS) techniques within an HRMS instrument. By isolating the parent ion (e.g., m/z 72.0811) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For the 2-methylpropan-1-iminium cation, potential fragmentation pathways could involve the loss of small neutral molecules, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Diastereomeric Excess Determination

While 2-methylpropan-1-iminium perchlorate itself is achiral, analogous chiral iminium salts are of significant interest in asymmetric synthesis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation and quantification of stereoisomers, enabling the determination of diastereomeric excess (d.e.). This is particularly relevant when the iminium salt is formed from a chiral aldehyde or amine, or when it is used in a reaction that generates a new stereocenter, resulting in diastereomeric products.

For the determination of diastereomeric excess, a chiral stationary phase (CSP) is employed in the liquid chromatography system. The CSP interacts differently with the two diastereomers, leading to different retention times and thus their separation. The eluent from the LC column is then introduced into the mass spectrometer, which serves as a highly sensitive and selective detector.

The mass spectrometer would be operated in Selected Ion Monitoring (SIM) mode to detect the m/z of the diastereomeric iminium cations. The area under the curve for each separated diastereomer's peak in the chromatogram is proportional to its concentration. The diastereomeric excess can then be calculated using the following formula:

d.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ and Area₂ are the peak areas of the major and minor diastereomers, respectively. The use of MS detection provides higher sensitivity and selectivity compared to UV detection, especially for samples in complex matrices. nih.govosti.gov

Table 2: Illustrative LC-MS Data for Diastereomeric Excess Determination of a Chiral Iminium Salt Analog

| Diastereomer | Retention Time (min) | Peak Area |

| Diastereomer 1 | 8.54 | 1,250,000 |

| Diastereomer 2 | 9.72 | 250,000 |

| Calculated d.e. (%) | 66.7 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 2-methylpropan-1-iminium perchlorate, this technique would provide precise information on bond lengths, bond angles, and the spatial relationship between the iminium cation and the perchlorate anion. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding.

A suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are used to solve the crystal structure.

Table 3: Hypothetical Crystallographic Data for 2-Methylpropan-1-iminium Perchlorate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) ** | 95.5 |

| Volume (ų) | 845.6 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.345 |

Advanced Material Characterization for Perchlorate Salt Phases (e.g., Powder X-ray Diffractometry)

Powder X-ray Diffractometry (PXRD) is a versatile technique used to analyze the crystalline phases of a bulk sample. Unlike single-crystal X-ray diffraction, PXRD is performed on a polycrystalline powder. It is a powerful tool for phase identification, purity assessment, and the study of polymorphism in organic salts like 2-methylpropan-1-iminium perchlorate. latech.edu

In a PXRD experiment, a powdered sample is exposed to a beam of X-rays, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material. Each crystalline phase produces a unique diffraction pattern, allowing for the identification of the components in a mixture.

For 2-methylpropan-1-iminium perchlorate, PXRD could be used to:

Confirm the identity of the synthesized material by comparing its diffraction pattern to a reference pattern (if available) or one calculated from single-crystal data.

Assess the purity of a bulk sample. The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Study phase transitions as a function of temperature or other variables.

Refine lattice parameters of the unit cell. In some cases, if a suitable structural model is available, Rietveld refinement can be used to obtain detailed structural information from powder data. nih.gov

Table 4: Representative Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 21.3 | 4.17 | 60 |

| 25.1 | 3.55 | 85 |

| 28.9 | 3.09 | 30 |

This data provides a characteristic pattern of diffraction peaks that can be used for the identification and characterization of the solid-state phases of the iminium perchlorate.

Computational and Theoretical Chemistry Studies of 2 Methylpropan 1 Imine;perchloric Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties and reaction dynamics. For a compound like 2-methylpropan-1-imine;perchloric acid, DFT calculations would provide invaluable insights into its structure, stability, and reactivity.

Investigation of Reaction Mechanisms and Transition State Structures

The formation of 2-methylpropan-1-imine;perchloric acid involves the reaction of isobutyraldehyde (B47883) with an amine, followed by protonation with perchloric acid. DFT calculations are instrumental in elucidating the step-by-step mechanism of this process. acs.org The reaction would likely proceed through a hemiaminal intermediate. researchgate.net

Computational studies on similar imine formations have shown that DFT can accurately model the geometries of reactants, intermediates, transition states, and products. analis.com.my For the formation of the 2-methylpropan-1-iminium cation, a transition state for the dehydration of the hemiaminal intermediate would be located. This transition state would feature an elongated C-O bond and a partially formed C=N double bond. The presence of a catalyst, such as the perchloric acid itself, can influence the energy barrier of this step, a factor that can be precisely modeled using DFT. acs.org

A hypothetical reaction mechanism for the acid-catalyzed formation of 2-methylpropan-1-imine from isobutyraldehyde and an amine, as would be investigated by DFT, is presented below:

Protonation of the carbonyl oxygen: The oxygen of isobutyraldehyde is protonated by perchloric acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the amine: The amine attacks the activated carbonyl carbon, leading to a protonated hemiaminal intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The elimination of a water molecule, facilitated by the protonated hydroxyl group, forms the iminium cation.

DFT calculations would precisely map the energy changes along this reaction coordinate, identifying the transition state for the rate-determining step, which is typically the dehydration of the hemiaminal. acs.org

Energetic Profiles and Relative Stabilities of Intermediates and Products

A key outcome of DFT calculations is the generation of a potential energy surface for the reaction. researchgate.net This allows for the determination of the relative stabilities of all species involved, including reactants, intermediates, transition states, and the final iminium perchlorate (B79767) salt.

Below is a hypothetical data table representing the kind of energetic data that would be obtained from DFT calculations on the formation of a simple iminium ion.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Aldehyde + Amine + H⁺) | 0.0 | 0.0 |

| Hemiaminal Intermediate | -15.2 | -5.8 |

| Transition State (Dehydration) | +10.5 | +18.3 |

| Products (Iminium Cation + H₂O) | -5.7 | -12.1 |

Prediction and Interpretation of Spectroscopic Data (IR, NMR Chemical Shifts)

DFT calculations are a reliable tool for predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net For 2-methylpropan-1-iminium perchlorate, a strong characteristic absorption band for the C=N stretching vibration would be predicted in the infrared spectrum, typically in the range of 1640-1690 cm⁻¹. The vibrational modes of the perchlorate anion would also be identifiable.

Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov These calculations would predict the ¹H and ¹³C NMR chemical shifts for the 2-methylpropan-1-iminium cation. The proton on the iminium carbon (C=N-H) would be expected to have a characteristic downfield chemical shift. Comparing the calculated spectra with experimental data is a powerful method for confirming the structure of the synthesized compound. nih.gov

A hypothetical table of predicted vs. experimental spectroscopic data is shown below.

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=N Stretch (cm⁻¹) | 1665 | 1670 |

| ¹H NMR: CH=N (ppm) | 8.15 | 8.20 |

| ¹³C NMR: C=N (ppm) | 165.4 | 166.1 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within DFT for understanding and predicting chemical reactivity. pku.edu.cn The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. nih.gov

For the 2-methylpropan-1-iminium cation, the LUMO would be expected to be localized on the C=N bond, with a significant coefficient on the iminium carbon atom. This indicates that the iminium carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The energy of the LUMO is also a critical factor; a lower LUMO energy corresponds to a higher electrophilicity and greater reactivity towards nucleophiles. nih.gov

The perchlorate anion, in contrast, would have a very low-lying HOMO, consistent with its known low nucleophilicity and high stability. FMO analysis can be used to rationalize the reactivity of the iminium salt in various chemical transformations, such as additions, reductions, and cycloadditions. mdpi.com

A representative data table for FMO analysis is provided below.

| Molecular Species | Orbital | Energy (eV) | Primary Localization |

|---|---|---|---|

| 2-Methylpropan-1-iminium | HOMO | -9.8 | C-H σ bonds |

| 2-Methylpropan-1-iminium | LUMO | -2.1 | C=N π* orbital |

| Perchlorate Anion | HOMO | -12.5 | Oxygen lone pairs |

| Perchlorate Anion | LUMO | +1.5 | Cl-O σ* orbitals |

Kinetic Modeling and Rate Constant Predictions

Kinetic models for imine formation often reveal a complex dependence on pH. researchgate.net The acid catalyst (perchloric acid) plays a dual role: it activates the carbonyl group for nucleophilic attack but can also protonate the amine nucleophile, rendering it unreactive. Therefore, a pH-rate profile for the reaction would likely show a maximum rate at a specific pH where there is a sufficient concentration of both the activated aldehyde and the free amine.

Experimental kinetic studies on similar imine formation reactions can provide data to validate and refine the kinetic models. researchgate.net These studies typically monitor the concentration of reactants or products over time using techniques like UV-Vis or NMR spectroscopy. acs.org The predicted rate constants from theoretical calculations can then be compared with these experimental values.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 2-methylpropan-1-imine;perchloric acid, MD simulations would be particularly useful for understanding its behavior in solution. aps.org

By simulating the iminium perchlorate salt in a box of solvent molecules (e.g., water, acetonitrile), one can study the solvation shell around the cation and anion. researchgate.net The simulations would reveal how the solvent molecules orient themselves around the charged species and the strength of the ion-solvent interactions. For the 2-methylpropan-1-iminium cation, the simulations would likely show strong hydrogen bonding between the iminium proton (N-H) and solvent molecules with hydrogen bond acceptor capabilities.

MD simulations can also provide insights into ion pairing. acs.org In solvents of lower polarity, the 2-methylpropan-1-iminium cation and the perchlorate anion may form contact ion pairs or solvent-separated ion pairs. MD simulations can quantify the prevalence of these different species and the dynamics of their interconversion. These intermolecular interactions can, in turn, influence the reactivity of the iminium salt. nih.gov Studies on similar systems like ammonium (B1175870) perchlorate have provided a framework for how these simulations are conducted and the insights they can provide. figshare.com

Based on a comprehensive search of available scientific literature, there is no specific research published regarding the "Computational Design of Catalytic Systems and Ligand Effects" for the chemical compound 2-Methylpropan-1-imine;perchloric acid .

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on this specific topic as requested in the prompt. Computational and theoretical chemistry studies appear to have not been focused on this particular compound in the context of catalyst design.

Q & A

Basic: How can perchloric acid be safely handled in reactions involving 2-Methylpropan-1-imine?

Answer:

Perchloric acid (HClO₄) is highly reactive and requires stringent safety protocols. When used with organic compounds like 2-Methylpropan-1-imine:

- Fume Hoods : Conduct reactions in perchloric acid-rated fume hoods to prevent explosive vapor accumulation .

- Concentration Control : Avoid evaporation beyond 72% concentration (azeotropic mixture) to prevent accidental formation of anhydrous HClO₄, which is explosive .

- Dehydration Risks : Do not mix with strong dehydrating agents (e.g., H₂SO₄ or P₂O₅) to avoid violent reactions .

- Storage : Store aqueous solutions at room temperature; refrigeration can cause crystallization, leading to handling hazards .

Basic: What is the role of perchloric acid in protein precipitation for ATP extraction?

Answer:

Perchloric acid (PCA) is widely used to precipitate proteins while preserving labile metabolites like ATP:

- Concentration : Use 4–8% (w/v) PCA for rapid protein denaturation. Higher concentrations (e.g., 70%) are diluted to avoid excessive acidity .

- Protocol : Add ice-cold PCA (4%) to cell lysates, vortex, and centrifuge at 10,000 × g for 10 min to pellet proteins. Neutralize supernatants with KOH/KHCO₃ before analysis .

- ATP Stability : PCA minimizes ATP degradation by inhibiting phosphatases, ensuring accurate quantification .

Advanced: How can experimental design resolve data contradictions in oxidation studies using perchloric acid?

Answer:

Perchloric acid’s oxidizing strength varies with concentration and temperature, leading to conflicting results. Mitigate discrepancies via:

- Graded Oxidation : Use 30–72% HClO₄ at controlled boiling points (e.g., 30% oxidizes Fe²⁺ to Fe³⁺, while 72% oxidizes Cr³⁺ to Cr₂O₇²⁻) .

- Factorial Design : Apply response surface methodology (RSM) to optimize variables (e.g., acid concentration, temperature). For example, a central composite design (CCD) can model interactions between HClO₄ levels and reaction time .

- Validation : Cross-check oxidation states using complementary techniques like XPS or redox titrations .

Advanced: How does perchloric acid interfere with trace metal analysis, and how can this be mitigated?

Answer:

HClO₄ enhances or suppresses atomic absorption signals depending on the metal:

- Interference Mechanism :

- Enhancement : Mg, Ca, Mo absorption increases due to matrix effects.

- Suppression : Fe, Ni, Co absorption decreases due to chloride complexation .

- Calibration Strategy : Prepare standard curves in PCA matrices matching sample composition (e.g., 0.1–0.5 M HClO₄) to account for signal drift .

- Alternative Digestion : Use HNO₃/H₂O₂ for samples where PCA interference is prohibitive .

Advanced: How to optimize HPLC methods for analyzing nucleotides in perchloric acid extracts?

Answer:

Ion-pairing HPLC with PCA extracts requires careful optimization:

- Column : Use a C-18 column (e.g., Alltima 250 × 4.6 mm, 5 µm) with tetrabutylammonium hydroxide (TBAH) as the ion-pairing agent .

- Gradient Elution :

- Detection : Monitor at 254 nm for nucleotides (ATP, GTP) and 280 nm for proteins.

Basic: What are the best practices for synthesizing 2-Methylpropan-1-imine derivatives using perchloric acid?

Answer:

While direct synthesis of 2-Methylpropan-1-imine with HClO₄ is not documented, analogous protocols for imine formation include:

- Catalytic Use : HClO₄ can protonate intermediates in Schiff base reactions. Use 0.1–1% (v/v) HClO₄ in anhydrous solvents (e.g., CH₂Cl₂) under inert atmosphere .

- Workup : Quench reactions with saturated NaHCO₃ to neutralize excess acid, followed by extraction with ethyl acetate .

Advanced: How to address pH-dependent variability in the PCA-FOX assay for hydroperoxides?

Answer:

The PCA-FOX assay replaces H₂SO₄ with HClO₄ to stabilize pH and reduce interference:

- Optimized Conditions : 110 mM HClO₄ (pH 1.1) ensures consistent ferric-xylenol orange complex formation .

- Calibration : Prepare standard curves using H₂O₂ (ε = 4.3 × 10⁴ M⁻¹cm⁻¹) in PCA matrix.

- Biological Samples : Precipitate proteins with PCA (4%) to avoid absorbance masking by cellular debris .

Basic: What are the electrochemical methods for producing high-purity perchloric acid?

Answer:

Electrosynthesis is a scalable method:

- Cell Setup : Three-compartment cell with Pt anode and Fe cathode.

- Electrolyte : 0.1–0.5 M NaClO₃ in H₂O at 20°C to -20°C .

- Process : Oxidize ClO₃⁻ to ClO₄⁻ at the anode. Distill the product to achieve ~60% HClO₄ .

Advanced: How to validate perchloric acid purity for trace analysis?

Answer:

High-purity HClO₄ (≥99.999%) is critical for ICP-MS or NMR:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.